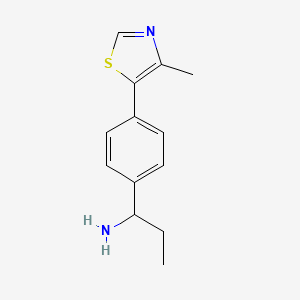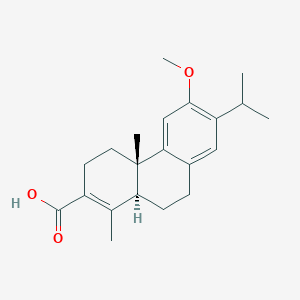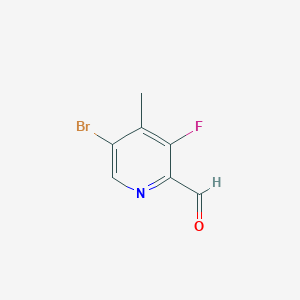
5-Bromo-3-fluoro-4-methylpicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde is a heterocyclic organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine, fluorine, and a formyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde typically involves the bromination and fluorination of a pyridine derivative. One common method starts with 2-fluoro-4-methylpyridine, which undergoes bromination using bromine or a brominating agent under controlled conditions to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and fluorination steps .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 5-bromo-3-fluoro-4-methyl-2-pyridinecarboxylic acid.
Reduction: Formation of 5-bromo-3-fluoro-4-methyl-2-pyridinemethanol.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-fluoropyridine-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
5-bromo-2-fluoro-3-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
2-bromo-5-fluoropyridine: Similar but lacks the methyl and aldehyde groups, affecting its chemical properties and reactivity.
Uniqueness
5-bromo-3-fluoro-4-methyl-2-Pyridinecarboxaldehyde is unique due to the combination of bromine, fluorine, and an aldehyde group on the pyridine ring. This unique substitution pattern allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5BrFNO |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
5-bromo-3-fluoro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c1-4-5(8)2-10-6(3-11)7(4)9/h2-3H,1H3 |
InChI Key |
NOTVADUCMHIWMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chlorofuro[3,2-c]pyridine](/img/structure/B13914278.png)
![4-Hydroxy-1H-furo[3,4-C]pyridin-3-one](/img/structure/B13914283.png)

![4-Chloro-2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13914298.png)
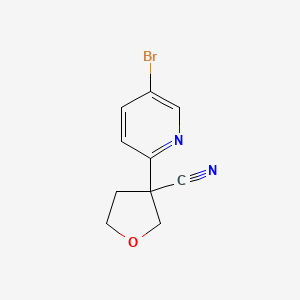
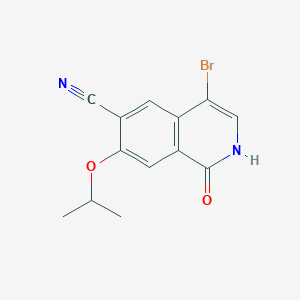

![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)
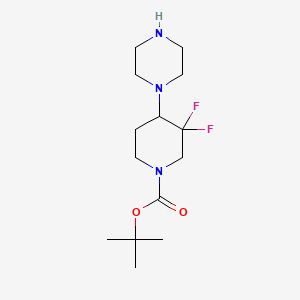
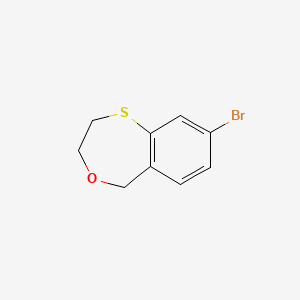
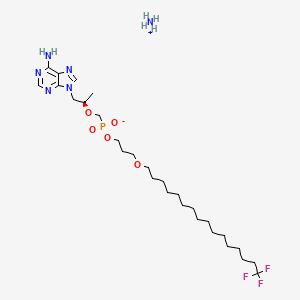
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
